BMS-654457

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

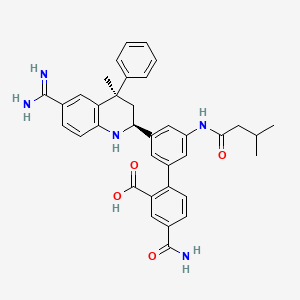

C36H37N5O4 |

|---|---|

Molecular Weight |

603.7 g/mol |

IUPAC Name |

2-[3-[(2S,4R)-6-carbamimidoyl-4-methyl-4-phenyl-2,3-dihydro-1H-quinolin-2-yl]-5-(3-methylbutanoylamino)phenyl]-5-carbamoylbenzoic acid |

InChI |

InChI=1S/C36H37N5O4/c1-20(2)13-32(42)40-26-15-23(27-11-9-22(34(39)43)17-28(27)35(44)45)14-24(16-26)31-19-36(3,25-7-5-4-6-8-25)29-18-21(33(37)38)10-12-30(29)41-31/h4-12,14-18,20,31,41H,13,19H2,1-3H3,(H3,37,38)(H2,39,43)(H,40,42)(H,44,45)/t31-,36+/m0/s1 |

InChI Key |

PDUMJXCNOKHQKH-SVXHESJVSA-N |

Isomeric SMILES |

CC(C)CC(=O)NC1=CC(=CC(=C1)[C@@H]2C[C@](C3=C(N2)C=CC(=C3)C(=N)N)(C)C4=CC=CC=C4)C5=C(C=C(C=C5)C(=O)N)C(=O)O |

Canonical SMILES |

CC(C)CC(=O)NC1=CC(=CC(=C1)C2CC(C3=C(N2)C=CC(=C3)C(=N)N)(C)C4=CC=CC=C4)C5=C(C=C(C=C5)C(=O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

BMS-654457: A Technical Guide to its Mechanism of Action as a Factor XIa Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-654457 is a potent, selective, and reversible small-molecule inhibitor of Factor XIa (FXIa), a critical serine protease in the intrinsic pathway of the blood coagulation cascade.[1][2][3][4] By directly and competitively binding to FXIa, this compound effectively blocks the amplification of thrombin generation, a key step in thrombus formation. Preclinical data demonstrates its efficacy in preventing arterial thrombosis with a significantly wider therapeutic window compared to traditional anticoagulants, showing minimal impact on hemostasis and bleeding time.[3][5] This technical guide provides an in-depth analysis of the mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Direct Inhibition of Factor XIa

The primary mechanism of action of this compound is the direct, competitive, and reversible inhibition of the enzymatic activity of Factor XIa (FXIa).[3] FXIa's role in the coagulation cascade is to activate Factor IX to Factor IXa. This step is a crucial amplification point within the intrinsic pathway. By inhibiting FXIa, this compound effectively attenuates this amplification, leading to reduced thrombin generation and subsequent fibrin clot formation.

This targeted inhibition is specific to the intrinsic pathway, which is believed to be more critical for pathologic thrombosis than for normal hemostasis. This specificity explains the compound's ability to prevent thrombosis while having a limited effect on bleeding time.[3] Unlike broader-spectrum anticoagulants, this compound does not significantly affect the prothrombin time (PT), which measures the extrinsic and common pathways, but does prolong the activated partial thromboplastin time (aPTT), a measure of the intrinsic and common pathways.[3]

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the specific point of inhibition by this compound.

Caption: Inhibition of Factor XIa by this compound within the intrinsic coagulation pathway.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative findings are summarized below.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Description |

| Kᵢ (FXIa) | Human | 0.2 nM | Inhibition constant for Factor XIa.[1][2][4] |

| Rabbit | 0.42 nM | Inhibition constant for Factor XIa.[1][2][4] | |

| Selectivity | Human/Rabbit | >500-fold | Selectivity for FXIa over other coagulation proteases like Thrombin, FXa, and FVIIa.[1] |

Table 2: In Vivo Antithrombotic Efficacy and Bleeding Risk (Rabbit Model)

| Dose (IV) | Efficacy Endpoint (iCBF*) | Bleeding Endpoint (BT**) |

| 0.37 mg/kg + 0.27 mg/kg/h | 87 ± 10% preservation | 1.2 ± 0.04-fold increase |

| 1.1 mg/kg + 0.8 mg/kg/h | Not specified | 1.33 ± 0.08-fold increase |

*iCBF: Integrated Carotid Blood Flow over 90 min. Data represents preservation compared to vehicle control (16 ± 3%).[3] **BT: Cuticle Bleeding Time. Data represents fold increase over baseline.[3]

Key Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data for this compound.

In Vitro FXIa Inhibition Assay (Chromogenic Substrate)

This assay determines the inhibitory potency (Kᵢ) of a compound against its target enzyme.

-

Principle: The enzymatic activity of purified FXIa is measured by its ability to cleave a synthetic chromogenic substrate, which releases a colored product (p-nitroaniline). The rate of color change is proportional to enzyme activity. The inhibitor's presence reduces this rate.

-

Protocol:

-

Purified human or rabbit Factor XIa is pre-incubated with varying concentrations of this compound in a buffer solution (e.g., Tris-buffered saline, pH 7.4) in a 96-well plate.

-

The enzymatic reaction is initiated by adding a chromogenic substrate specific for FXIa (e.g., S-2366).

-

The absorbance of the colored product is measured over time at 405 nm using a plate reader.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

Data are fitted to the Morrison equation for tight-binding inhibitors or Michaelis-Menten kinetics to determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the Kᵢ value.

-

Ex Vivo Coagulation Assays (aPTT and PT)

These plasma-based assays assess the effect of the inhibitor on the intrinsic (aPTT) and extrinsic (PT) coagulation pathways.

-

Principle: The time to clot formation is measured after initiating coagulation in plasma samples. aPTT is initiated by adding a contact activator and phospholipids, while PT is initiated by adding tissue factor.

-

Protocol:

-

Whole blood is collected from subjects (human, rabbit) into citrate-containing tubes. Plasma is separated by centrifugation.

-

Plasma is incubated with various concentrations of this compound.

-

For aPTT: An intrinsic pathway activator (e.g., silica, ellagic acid) and cephalin are added to the plasma and incubated. Clotting is initiated by adding calcium chloride (CaCl₂).

-

For PT: Thromboplastin (a source of tissue factor and phospholipids) is added to the plasma to initiate clotting.

-

A coagulometer detects the time to fibrin clot formation for both assays.

-

The prolongation of clotting time is correlated with the inhibitor concentration.

-

In Vivo Rabbit Arterial Thrombosis and Bleeding Model

This model evaluates the antithrombotic efficacy and bleeding risk of a compound simultaneously.

Caption: Experimental workflow for the in vivo rabbit thrombosis and bleeding time model.

-

Protocol Details:

-

Thrombosis Model: New Zealand White rabbits are anesthetized. The carotid artery is isolated, and an electromagnetic flow probe is placed to monitor blood flow. Thrombosis is induced by applying a low electrical current to the artery wall, causing endothelial injury and stimulating clot formation.

-

Drug Administration: this compound or vehicle is administered as an intravenous (IV) bolus followed by a continuous IV infusion before the electrical injury.[3]

-

Efficacy Measurement: Carotid blood flow is monitored for 90 minutes. The antithrombotic effect is quantified by calculating the integrated carotid blood flow (iCBF), with higher values indicating greater efficacy.[3]

-

Bleeding Time Model: The effect on hemostasis is assessed using the cuticle bleeding time model. A standardized incision is made in the cuticle of the nail bed, and the time until bleeding stops is recorded. This is measured before and after drug administration to determine the fold-increase in bleeding time.[3][5]

-

Conclusion

This compound is a highly potent and selective inhibitor of Factor XIa, a key enzyme in the intrinsic coagulation pathway. Its mechanism is characterized by direct, competitive, and reversible binding to the FXIa active site. This targeted approach translates to effective antithrombotic activity, as demonstrated in preclinical arterial thrombosis models, while notably sparing normal hemostatic function.[3] The significant separation between its antithrombotic efficacy and its effect on bleeding time suggests a promising safety profile and a wide therapeutic window, positioning FXIa inhibition as a potentially transformative strategy in anticoagulant therapy.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BMS-654457: A Technical Guide for Researchers

Introduction: BMS-654457 is a potent, reversible, and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. Its development represents a promising advancement in antithrombotic therapy, with the potential for a wider therapeutic window and reduced bleeding risk compared to traditional anticoagulants. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and a New Approach to Anticoagulation

This compound, chemically named (+) 3'-(6-carbamimidoyl-4-methyl-4-phenyl-1,2,3,4-tetrahydro-quinolin-2-yl)-4-carbamoyl-5'-(3-methyl-butyrylamino)-biphenyl-2-carboxylic acid, emerged from research efforts to identify novel anticoagulants with an improved safety profile.[1] The rationale behind targeting FXIa stems from the observation that individuals with a congenital deficiency in Factor XI exhibit a reduced risk of thromboembolic events without experiencing spontaneous bleeding, suggesting that inhibition of FXIa could prevent thrombosis while preserving normal hemostasis.

This compound is a tetrahydroquinoline derivative that acts as a reversible and competitive inhibitor of FXIa.[1] Preclinical studies have demonstrated its efficacy in preventing arterial thrombosis.[1]

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby preventing the activation of Factor IX to Factor IXa. This interruption of the intrinsic coagulation cascade leads to a reduction in thrombin generation and subsequent fibrin clot formation.

The signaling pathway illustrating the role of FXIa and the inhibitory action of this compound is depicted below:

Caption: Inhibition of Factor XIa by this compound in the intrinsic coagulation cascade.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value |

| Ki (FXIa) | Human | 0.2 nM |

| Ki (FXIa) | Rabbit | 0.42 nM |

| Selectivity vs. Thrombin | - | >500-fold |

| Selectivity vs. Factor Xa | - | >500-fold |

| Selectivity vs. Factor VIIa | - | >500-fold |

Table 2: In Vitro Anticoagulant Activity of this compound

| Assay | Plasma Source | Effect |

| Activated Partial Thromboplastin Time (aPTT) | Human, Rabbit | Dose-dependent prolongation |

| Prothrombin Time (PT) | Human, Rabbit | No significant change |

| Platelet Aggregation (ADP, Arachidonic Acid, Collagen) | - | No effect |

Table 3: In Vivo Antithrombotic Efficacy of this compound in a Rabbit Model of Electrolytic-Induced Carotid Arterial Thrombosis

| Dose (IV Bolus + Infusion) | Preservation of Integrated Carotid Blood Flow (iCBF) | Bleeding Time (BT) Increase |

| 0.37 mg/kg + 0.27 mg/kg/h | ~90% | 1.2-fold |

| 1.1 mg/kg + 0.8 mg/kg/h | - | 1.33-fold |

Synthesis of this compound: A Proposed Retrosynthetic Approach

While the precise, step-by-step synthesis of this compound is proprietary information, a plausible retrosynthetic analysis based on its chemical structure suggests a convergent synthesis strategy. The molecule can be conceptually disconnected into three key fragments: a substituted tetrahydroquinoline core, a functionalized biphenyl-2-carboxylic acid moiety, and a 3-methylbutyryl side chain.

The logical workflow for the synthesis can be visualized as follows:

Caption: Retrosynthetic analysis of this compound highlighting key synthetic steps.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the key synthetic transformations involved in the synthesis of this compound, based on established chemical methodologies.

1. Synthesis of the Tetrahydroquinoline Core:

A substituted 2-aryl-4-methyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized via a multi-component reaction, such as a Povarov-type reaction, involving a substituted aniline, an activated alkene, and a ketone. Subsequent functional group manipulations would be required to install the carbamimidoyl group.

2. Synthesis of the Functionalized Biphenyl-2-Carboxylic Acid Moiety:

This fragment can be constructed using a Suzuki-Miyaura cross-coupling reaction between a suitably substituted arylboronic acid and an aryl halide. The carboxylic acid and amide functionalities would be introduced through standard synthetic transformations.

3. Amide Coupling Reactions:

The final assembly of this compound would involve two sequential amide coupling reactions. The first would attach the 3-methylbutyryl side chain to the biphenyl fragment. The second, and final, coupling would connect the tetrahydroquinoline core to the biphenyl carboxylic acid moiety. Standard peptide coupling reagents such as HATU or EDC/HOBt could be employed for these transformations.

General Amide Coupling Protocol:

To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) is added the amine (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Conclusion

This compound is a promising new anticoagulant that selectively targets Factor XIa. Its discovery and preclinical development highlight the potential of this novel therapeutic strategy to uncouple antithrombotic efficacy from bleeding risk. The synthesis of this complex molecule likely involves a convergent approach utilizing modern synthetic methodologies such as cross-coupling and amide bond formation reactions. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound.

References

BMS-654457: A Technical Overview of a Selective Factor XIa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-654457 is a potent and selective, small-molecule, reversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the blood coagulation cascade.[1][2][3] Its targeted inhibition of FXIa has demonstrated efficacy in preclinical models of arterial thrombosis with a potentially wider therapeutic window compared to traditional anticoagulants, suggesting a reduced risk of bleeding.[3] This document provides a comprehensive technical guide on this compound, summarizing its inhibitory activity, selectivity, and the experimental methodologies used for its characterization.

Core Target and Mechanism of Action

The primary molecular target of this compound is Factor XIa (FXIa) .[1][2][3][4] FXIa is a crucial enzyme in the intrinsic coagulation pathway, responsible for the activation of Factor IX to Factor IXa. This step is critical for the amplification of thrombin generation and subsequent fibrin clot formation.[5] this compound acts as a direct, reversible, and competitive inhibitor of FXIa, binding to its active site and preventing the downstream propagation of the coagulation cascade.[3]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Species | Value | Method | Reference |

| Inhibition Constant (Ki) | Human FXIa | 0.2 nM | Chromogenic Substrate Assay | [2] |

| Rabbit FXIa | 0.42 nM | Chromogenic Substrate Assay | [2] | |

| Selectivity | Thrombin, FXa, FVIIa | >500-fold | Not Specified | [2] |

| Plasma Clotting Assay | Human & Rabbit | Equipotent aPTT Prolongation | aPTT Assay | [3] |

| Rat & Dog | Less Potent aPTT Prolongation | aPTT Assay | [3] |

Signaling Pathway

This compound exerts its effect by interrupting the intrinsic pathway of the coagulation cascade. The following diagram illustrates the position of FXIa within this pathway and the point of inhibition by this compound.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Chromogenic Substrate)

Objective: To determine the inhibitory constant (Ki) of this compound against FXIa.

Methodology:

-

Purified human or rabbit Factor XIa is incubated with varying concentrations of this compound in a suitable buffer system.

-

A chromogenic substrate specific for FXIa is added to the reaction mixture.

-

The enzymatic activity of FXIa is measured by monitoring the rate of cleavage of the chromogenic substrate, which results in a color change detectable by a spectrophotometer.

-

Kinetic data are analyzed to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki).[3]

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the anticoagulant activity of this compound in plasma.

Methodology:

-

Platelet-poor plasma from various species (human, rabbit, rat, dog) is incubated with different concentrations of this compound.

-

An activator of the intrinsic pathway (e.g., silica, ellagic acid) and phospholipids (a partial thromboplastin) are added to the plasma.

-

Calcium chloride is then added to initiate coagulation.

-

The time taken for the formation of a fibrin clot is measured, which is referred to as the activated partial thromboplastin time (aPTT).[3] An extension of the aPTT indicates inhibition of the intrinsic or common coagulation pathways.

In Vivo Arterial Thrombosis Model (Rabbit)

Objective: To evaluate the antithrombotic efficacy of this compound in a living organism.

Methodology:

-

Rabbits are anesthetized, and a section of the carotid artery is isolated.

-

An electrolytic injury is induced to the arterial wall to stimulate thrombus formation.

-

This compound or a vehicle control is administered intravenously as a bolus followed by a continuous infusion.[3]

-

Carotid blood flow is monitored over a defined period (e.g., 90 minutes).

-

The preservation of integrated carotid blood flow is used as a measure of antithrombotic efficacy.[3]

Bleeding Time Assay (Rabbit)

Objective: To assess the effect of this compound on hemostasis.

Methodology:

-

Following the administration of this compound or vehicle, a standardized incision is made in the rabbit's cuticle.

-

The time taken for the bleeding to stop is measured.[3]

-

This assay helps to determine the potential bleeding risk associated with the anticoagulant.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

References

- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

BMS-654457: A Technical Guide to its Core Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-654457 is a potent, reversible, and competitive small-molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1] Preclinical studies have demonstrated its efficacy as an antithrombotic agent with a potentially wider therapeutic window compared to traditional anticoagulants. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and the underlying signaling pathway of this compound.

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby preventing the conversion of its substrate, Factor IX, to its active form, Factor IXa. This targeted inhibition effectively blocks the propagation of the intrinsic coagulation cascade, a critical pathway in the amplification of thrombin generation and the formation of a stable fibrin clot. A key characteristic of this compound is its high selectivity for FXIa, which is crucial for minimizing off-target effects and potentially reducing the bleeding risks associated with broader-acting anticoagulants.[1][2]

The intrinsic pathway is initiated by the contact of blood with a foreign surface, leading to the activation of Factor XII, which in turn activates Factor XI. Activated Factor XI (FXIa) then amplifies the coagulation signal. By specifically inhibiting FXIa, this compound targets a step that is more critical for pathologic thrombus formation than for normal hemostasis. This targeted approach is hypothesized to uncouple the antithrombotic efficacy from a significant increase in bleeding risk.

Below is a diagram illustrating the position of this compound within the intrinsic coagulation pathway.

Quantitative Data

The following tables summarize the key quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Ki (nM) | Selectivity vs. FXIa | Reference |

| Factor XIa | Human | 0.2 | - | [1] |

| Factor XIa | Rabbit | 0.42 | - | [1] |

| Thrombin | Not Specified | >1000 | >5000-fold | [1] |

| Factor Xa | Not Specified | >1000 | >5000-fold | [1] |

| Factor VIIa | Not Specified | >1000 | >5000-fold | [1] |

Table 2: In Vivo Efficacy and Bleeding Profile of this compound in a Rabbit Model of Arterial Thrombosis

| Dose (IV Bolus + Infusion) | Preservation of Integrated Carotid Blood Flow (iCBF) vs. Vehicle | Increase in Cuticle Bleeding Time (BT) vs. Vehicle | Reference |

| 0.37 mg/kg + 0.27 mg/kg/h | 87 ± 10% | 1.2 ± 0.04-fold | [1] |

| 1.1 mg/kg + 0.8 mg/kg/h | Not Reported | 1.33 ± 0.08-fold | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available. However, based on published literature, the following methodologies were employed.

In Vitro Factor XIa Inhibition Assay (Chromogenic)

-

Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of purified FXIa. The remaining FXIa activity is quantified by the cleavage of a chromogenic substrate, which releases a colored product that can be measured spectrophotometrically.

-

General Procedure:

-

Purified human or rabbit FXIa is incubated with varying concentrations of this compound in a suitable buffer.

-

A chromogenic substrate specific for FXIa is added to initiate the reaction.

-

The rate of color development is monitored over time using a microplate reader at a specific wavelength (e.g., 405 nm).

-

The inhibition constant (Ki) is determined by analyzing the reaction kinetics at different substrate and inhibitor concentrations.

-

Rabbit Model of Electrolytic-Induced Carotid Arterial Thrombosis

-

Objective: To evaluate the in vivo antithrombotic efficacy of this compound.

-

Animal Model: Male New Zealand White rabbits.

-

General Procedure:

-

Rabbits are anesthetized.

-

A carotid artery is surgically exposed.

-

A thrombogenic stimulus is applied to the artery, typically through a controlled electrical current, to induce endothelial injury and subsequent thrombus formation.

-

This compound or vehicle is administered intravenously as a bolus followed by a continuous infusion.

-

Carotid blood flow is monitored continuously to assess the extent of thrombotic occlusion. The preservation of integrated carotid blood flow (iCBF) over a defined period (e.g., 90 minutes) is used as the primary efficacy endpoint.[1]

-

Rabbit Cuticle Bleeding Time (BT) Assay

-

Objective: To assess the effect of this compound on hemostasis.

-

General Procedure:

-

Following the administration of this compound or vehicle, a standardized incision is made in the rabbit's nail cuticle.

-

The time until the cessation of bleeding is measured.

-

The fold-increase in bleeding time relative to the vehicle-treated group is calculated to determine the compound's impact on bleeding.[1]

-

The workflow for a typical preclinical evaluation of an antithrombotic agent like this compound is depicted below.

Pharmacokinetics and Clinical Trial Status

As of the latest available public information, detailed pharmacokinetic data (e.g., half-life, clearance, volume of distribution, and bioavailability) for this compound have not been disclosed. Furthermore, there is no public record of this compound having entered human clinical trials. The development of other FXIa inhibitors is ongoing, but the clinical status of this compound remains unconfirmed.

Conclusion

This compound is a highly potent and selective inhibitor of Factor XIa with demonstrated antithrombotic efficacy in preclinical models. Its mechanism of action, targeting a key amplification step in the intrinsic coagulation pathway, holds the promise of a safer anticoagulant with a reduced bleeding risk. While the lack of publicly available pharmacokinetic and clinical data limits a complete assessment of its therapeutic potential, the preclinical findings suggest that inhibition of FXIa with small molecules like this compound is a promising strategy for the development of novel antithrombotic therapies. Further investigation and disclosure of data will be necessary to fully elucidate the clinical utility of this compound.

References

- 1. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Science of BMS-654457: A Technical Guide to Early Preclinical Research

For Immediate Release

This technical guide provides an in-depth analysis of the early preclinical studies on BMS-654457, a potent and selective, reversible, small-molecule inhibitor of Factor XIa (FXIa). This document is intended for researchers, scientists, and drug development professionals interested in the foundational science of this novel anticoagulant. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Core Mechanism of Action: Targeting the Intrinsic Coagulation Cascade

This compound is a tetrahydroquinoline derivative that acts as a direct, reversible, and competitive inhibitor of Factor XIa.[1] FXIa is a critical enzyme in the intrinsic pathway of the coagulation cascade, which is primarily involved in the amplification of thrombin generation and the stabilization of a thrombus. By selectively targeting FXIa, this compound offers a promising therapeutic strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors in the common pathway.[1]

The inhibition of FXIa by this compound disrupts the propagation of the coagulation cascade, thereby reducing the formation of fibrin and preventing the development of occlusive thrombi. This targeted approach is believed to spare the extrinsic pathway, which is essential for initiating hemostasis in response to tissue injury, thus contributing to a wider therapeutic window.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early preclinical evaluations of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| FXIa Inhibition (K_i) | Human | 0.2 nM | [2] |

| Activated Partial Thromboplastin Time (aPTT) Doubling Concentration | Human | Not Reported | [1] |

| aPTT Doubling Concentration | Rabbit | Not Reported | [1] |

| aPTT Doubling Concentration | Rat | Less Potent | [1] |

| aPTT Doubling Concentration | Dog | Less Potent | [1] |

Table 2: In Vivo Antithrombotic Efficacy of this compound in a Rabbit Model of Arterial Thrombosis

| Dose (IV Bolus + Infusion) | Preservation of Integrated Carotid Blood Flow (iCBF, % of control) | Bleeding Time Increase (Fold Change) | Reference |

| Vehicle | 16 ± 3 | - | [1] |

| 0.37 mg/kg + 0.27 mg/kg/h | 87 ± 10 | 1.2 ± 0.04 | [1] |

| 1.1 mg/kg + 0.8 mg/kg/h | Not Reported | 1.33 ± 0.08 | [1] |

Experimental Protocols

In Vitro Assays

Factor XIa Kinetic Studies: Kinetic studies were performed using a chromogenic substrate to determine the inhibitory mechanism of this compound on FXIa. While the specific substrate and detailed buffer conditions are not publicly available, the general protocol for such an assay is as follows:

-

Reagents: Purified human Factor XIa, a specific chromogenic substrate for FXIa, and a suitable buffer (e.g., Tris-based buffer at physiological pH).

-

Procedure: a. Varying concentrations of this compound are pre-incubated with a fixed concentration of FXIa in the reaction buffer. b. The reaction is initiated by the addition of the chromogenic substrate. c. The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. d. Data are analyzed using enzyme kinetic models (e.g., Michaelis-Menten) to determine the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive).

Activated Partial Thromboplastin Time (aPTT) Assay: The aPTT assay was used to assess the effect of this compound on the intrinsic and common pathways of coagulation in plasma from different species.

-

Sample Preparation: Platelet-poor plasma is prepared by centrifuging citrated whole blood.

-

Procedure: a. Plasma is incubated with an aPTT reagent (containing a contact activator and phospholipids) and varying concentrations of this compound. b. After a specific incubation period, calcium chloride is added to initiate coagulation. c. The time to clot formation is measured using a coagulometer. d. The concentration of this compound required to double the baseline aPTT is determined.

Platelet Aggregation Assay: To evaluate the effect of this compound on platelet function, platelet aggregation was assessed in response to various agonists.

-

Sample Preparation: Platelet-rich plasma is obtained by gentle centrifugation of whole blood.

-

Procedure: a. Platelet-rich plasma is pre-incubated with this compound or vehicle. b. Agonists such as ADP, arachidonic acid, or collagen are added to induce platelet aggregation. c. The change in light transmittance through the platelet suspension is measured over time using an aggregometer to quantify the extent of platelet aggregation.

In Vivo Models

Rabbit Electrolytic-Induced Carotid Arterial Thrombosis Model: This model was used to evaluate the antithrombotic efficacy of this compound in an arterial setting.

-

Animal Preparation: Male New Zealand White rabbits are anesthetized.

-

Surgical Procedure: The carotid artery is isolated, and a flow probe is placed to monitor blood flow.

-

Thrombus Induction: A small needle electrode is inserted into the carotid artery, and a controlled electrical current is applied to induce endothelial injury and subsequent thrombus formation.

-

Drug Administration: this compound or vehicle is administered as an intravenous bolus followed by a continuous infusion.

-

Efficacy Measurement: Carotid blood flow is monitored for a defined period (e.g., 90 minutes), and the integrated carotid blood flow is calculated as a percentage of the baseline flow to quantify the extent of thrombosis.[1]

Rabbit Cuticle Bleeding Time Model: This model was used to assess the potential bleeding risk associated with this compound.

-

Animal Preparation: Rabbits are anesthetized.

-

Procedure: A standardized incision is made in the cuticle of a toenail.

-

Measurement: The time it takes for the bleeding to stop is measured. The cuticle is blotted with filter paper at regular intervals until no more blood is absorbed.

-

Drug Administration: this compound or vehicle is administered intravenously prior to the incision.

-

Analysis: The bleeding time in the treated group is compared to that of the vehicle-treated group to determine the fold-increase in bleeding time.[1]

Visualizations

Caption: Mechanism of action of this compound in the coagulation cascade.

Caption: Workflow for the rabbit electrolytic-induced carotid arterial thrombosis model.

References

An In-depth Technical Guide to BMS-654457: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-654457, a preclinical, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa). The information presented herein is compiled from publicly available scientific literature and is intended for research and drug development professionals.

Core Compound Information

This compound, also known as (+)-3'-(6-carbamimidoyl-4-methyl-4-phenyl-1,2,3,4-tetrahydro-quinolin-2-yl)-4-carbamoyl-5'-(3-methyl-butyrylamino)-biphenyl-2-carboxylic acid, is a tetrahydroquinoline derivative developed by Bristol-Myers Squibb.[1][2][3] It has been investigated for its potential as an antithrombotic agent.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3'-((2S,4R)-6-carbamimidoyl-4-methyl-4-phenyl-1,2,3,4-tetrahydroquinolin-2-yl)-4-carbamoyl-5'-(3-methylbutanamido)-[1,1'-biphenyl]-2-carboxylic acid | [4] |

| CAS Number | 1004551-41-0 | [5] |

| Molecular Formula | C36H37N5O4 | [5] |

| Molecular Weight | 603.71 g/mol | [5] |

| Appearance | Solid powder | [4] |

Mechanism of Action

This compound is a potent, reversible, and competitive inhibitor of the serine protease Factor XIa.[1] FXIa is a critical component of the intrinsic pathway of the coagulation cascade.[2] By directly binding to the active site of FXIa, this compound prevents the activation of Factor IX to Factor IXa, thereby inhibiting the downstream amplification of the coagulation cascade that leads to thrombin generation and fibrin clot formation.[2][6] This targeted inhibition of the intrinsic pathway is hypothesized to reduce thrombosis with a lower risk of bleeding compared to anticoagulants that target downstream factors like Factor Xa or thrombin.[1]

The following diagram illustrates the position of Factor XIa in the intrinsic coagulation pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | TargetMol [targetmol.com]

- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adaptation of the Folts and electrolytic methods of arterial thrombosis for the study of anti-thrombotic molecules in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

BMS-654457: A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-654457 is a potent and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] Identified as a tetrahydroquinoline derivative, this compound has been investigated for its potential as an antithrombotic agent.[3][4] Preclinical studies have demonstrated its ability to prevent arterial thrombosis with a potentially wider therapeutic window compared to traditional anticoagulants, showing limited effects on hemostasis.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, experimental protocols, and its role in the coagulation signaling pathway.

Mechanism of Action

This compound functions as a reversible and competitive direct inhibitor of Factor XIa.[1][2] By binding to the active site of FXIa, it effectively blocks the downstream amplification of the coagulation cascade. This targeted inhibition of the intrinsic pathway is central to its antithrombotic effect. The high selectivity of this compound for FXIa over other serine proteases in the coagulation cascade, such as thrombin and Factor Xa, is a key feature of its pharmacological profile.[4]

In Vitro Biological Activity

The in vitro activity of this compound has been characterized through various enzymatic and plasma-based assays.

Quantitative In Vitro Data

| Parameter | Species | Value | Selectivity | Reference |

| Ki (Inhibition Constant) | Human FXIa | 0.2 nM | >500-fold vs. Thrombin, FXa, FVIIa | [4] |

| Rabbit FXIa | 0.42 nM | >500-fold vs. Thrombin, FXa, FVIIa | [4] | |

| aPTT Prolongation | Human Plasma | Equipotent to Rabbit | - | [2] |

| Rabbit Plasma | Equipotent to Human | - | [2] | |

| Rat Plasma | Less potent than Human/Rabbit | - | [2] | |

| Dog Plasma | Less potent than Human/Rabbit | - | [2] | |

| Prothrombin Time (PT) | - | No significant change | - | [2] |

| Platelet Aggregation | Rabbit | No effect with ADP, arachidonic acid, or collagen | - | [2][3] |

In Vivo Biological Activity

The antithrombotic efficacy and bleeding risk of this compound have been evaluated in rabbit models.

Quantitative In Vivo Data

| Parameter | Animal Model | Dosage (IV) | Effect | Reference |

| Antithrombotic Efficacy | Rabbit Electrolytic-Induced Carotid Arterial Thrombosis | 0.37 mg/kg + 0.27 mg/kg/h | ~90% preservation of integrated carotid blood flow | [2] |

| Bleeding Time (BT) | Rabbit Cuticle Bleeding Time | 0.37 mg/kg + 0.27 mg/kg/h | 1.2-fold increase | [2] |

| 1.1 mg/kg + 0.8 mg/kg/h | 1.33-fold increase | [2] |

Signaling Pathway

This compound targets the intrinsic pathway of the coagulation cascade. This pathway is initiated by the activation of Factor XII, which then activates Factor XI to FXIa. FXIa, in turn, activates Factor IX, leading to a series of reactions that culminate in the formation of a fibrin clot. By inhibiting FXIa, this compound interrupts this signaling cascade, thereby reducing thrombus formation.

Experimental Protocols

In Vitro FXIa Inhibition Assay (Chromogenic Substrate)

This protocol describes a general method for determining the inhibitory activity of a compound against FXIa using a chromogenic substrate.

1. Reagents and Materials:

-

Purified human Factor XIa

-

Chromogenic substrate for FXIa (e.g., S-2366)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing BSA)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of human FXIa to each well of the microplate.

-

Add the different concentrations of this compound to the wells containing FXIa and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

The rate of substrate hydrolysis is proportional to the residual FXIa activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control (DMSO).

-

Determine the IC50 value by fitting the concentration-response data to a suitable model. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based clotting assay used to assess the intrinsic and common pathways of coagulation.

1. Reagents and Materials:

-

Citrated human plasma (platelet-poor)

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl2) solution

-

This compound stock solution (in DMSO)

-

Coagulometer

2. Procedure:

-

Prepare dilutions of this compound in a suitable buffer or saline.

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix the plasma with the desired concentration of this compound or vehicle control.

-

Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C. This step activates the contact-dependent factors.

-

Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.

-

The coagulometer automatically measures the time until a fibrin clot is formed.

-

The prolongation of the clotting time in the presence of this compound is a measure of its anticoagulant activity.

In Vivo Rabbit Model of Arterial Thrombosis

This model is used to evaluate the antithrombotic efficacy of this compound in an in vivo setting.

1. Animal Preparation:

-

Male New Zealand White rabbits are used.

-

The animals are anesthetized.

-

The common carotid artery is surgically exposed.

2. Drug Administration:

-

This compound or its vehicle is administered intravenously, often as a bolus followed by a continuous infusion to achieve steady-state plasma concentrations.

3. Thrombosis Induction and Monitoring:

-

An electromagnetic flow probe is placed around the exposed carotid artery to monitor blood flow.

-

Thrombosis is induced by applying a controlled electrical current to the arterial wall, which causes endothelial injury and subsequent thrombus formation.

-

Carotid blood flow is continuously monitored for a defined period (e.g., 90 minutes).

4. Efficacy Endpoint:

-

The primary measure of antithrombotic efficacy is the preservation of integrated carotid blood flow (iCBF) over the monitoring period, expressed as a percentage of the pre-injury flow.

Rabbit Cuticle Bleeding Time Model

This model assesses the effect of this compound on primary hemostasis.

1. Animal and Drug Administration:

-

Rabbits are anesthetized, and this compound or vehicle is administered as in the thrombosis model.

2. Bleeding Induction:

-

A standardized incision is made in the nail cuticle.

3. Measurement:

-

The time from the incision until the cessation of bleeding is measured. This is typically done by gently blotting the emerging blood with filter paper at regular intervals without disturbing the forming clot.

-

The bleeding time is recorded as the time when no more blood is absorbed by the filter paper.

Conclusion

This compound is a highly potent and selective inhibitor of Factor XIa with demonstrated antithrombotic efficacy in preclinical models.[1][2][3][4] Its mechanism of action, focused on the intrinsic coagulation pathway, offers the potential for effective thrombosis prevention with a reduced risk of bleeding compared to broader-spectrum anticoagulants.[2] The data and protocols summarized in this guide provide a comprehensive foundation for researchers and drug development professionals working on novel anticoagulants targeting the contact activation pathway. Further investigation into its pharmacokinetic profile and clinical studies would be necessary to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for BMS-654457 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-654457 is a potent, reversible, and selective small-molecule inhibitor of activated Factor XI (FXIa), a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade.[1] While its primary development has focused on antithrombotic therapies, emerging research highlights the expanding role of FXIa in cellular processes beyond coagulation, including inflammation and endothelial barrier dysfunction.[2][3] These findings open new avenues for the application of this compound as a chemical probe in cell culture-based research to investigate the cellular functions of FXIa in various physiological and pathological contexts.

This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, including guidelines for handling, determining optimal concentrations, and specific experimental setups to probe FXIa signaling.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Property | Data | Reference |

| Molecular Formula | C₃₆H₃₇N₅O₄ | [4] |

| Molecular Weight | 603.71 g/mol | [4] |

| Appearance | Powder | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4][5] |

| Storage of Powder | Store at -20°C for up to 3 years. | [4] |

| Storage of Solution | Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [4] |

Mechanism of Action: Inhibition of FXIa

Figure 1. Signaling pathway of FXIa-induced endothelial permeability.

Application Notes

Preparation of Stock Solutions

-

Solvent: this compound is soluble in DMSO.[4][5] For cell culture applications, use sterile, anhydrous, cell culture-grade DMSO.

-

Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the final concentration of DMSO in the cell culture medium.

-

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock of a 1 mg sample with MW 603.71, add 165.6 µL of DMSO).

-

Vortex or sonicate briefly until the powder is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.[4]

-

Use in Cell Culture

-

DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

-

Stability in Media: The stability of small molecules in cell culture media can vary depending on the media composition, pH, temperature, and presence of serum.[7] It is recommended to assess the stability of this compound under your specific experimental conditions, especially for long-term incubations (≥ 24 hours). A protocol for assessing stability is provided below.

-

Working Concentration: The optimal working concentration of this compound will depend on the cell type and the specific assay. Based on data from other small-molecule FXIa inhibitors used in cell-based assays, a starting concentration range of 1-10 µM is recommended for initial experiments.[8] A dose-response experiment should be performed to determine the optimal concentration for your system.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is to determine the concentration range of this compound that is non-toxic to the cells of interest.

Figure 2. Workflow for MTT cytotoxicity assay.

Materials:

-

Cells of interest (e.g., HUVECs, HAECs)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[9]

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

-

Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

-

Incubate at room temperature in the dark for at least 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the no-treatment control.

Protocol 2: FXIa-Induced Endothelial Cell Permeability Assay (Transwell Assay)

This protocol measures the effect of this compound on FXIa-induced changes in endothelial monolayer permeability.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs)

-

Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

-

Fibronectin

-

Complete endothelial cell growth medium

-

Starvation medium (e.g., medium with 0.1% serum)

-

Human activated Factor XI (FXIa)

-

This compound stock solution

-

Horseradish Peroxidase (HRP) or FITC-Dextran

-

Reagents for HRP detection (if applicable)

-

Plate reader

Procedure:

-

Coat Transwell inserts with fibronectin according to the manufacturer's instructions.

-

Seed HUVECs or HAECs onto the coated inserts at a density that will form a confluent monolayer within 2-3 days.[11][12]

-

Culture the cells, changing the medium as needed, until a confluent monolayer is formed. Confluency can be confirmed by microscopy or by measuring transendothelial electrical resistance (TEER).

-

Once confluent, starve the cells in low-serum medium for a few hours.

-

Pre-treat the endothelial monolayers by adding this compound at the desired non-toxic concentration (determined from Protocol 1) or vehicle control (DMSO) to both the upper and lower chambers. Incubate for 1-2 hours.

-

Add FXIa to the upper chamber at a concentration known to induce permeability (e.g., 5 nM).[13] Simultaneously, add a tracer molecule like HRP or FITC-Dextran to the upper chamber.

-

Incubate for a defined period (e.g., 6 hours).[13]

-

At various time points, collect samples from the lower chamber.

-

Measure the amount of the tracer molecule that has passed through the monolayer into the lower chamber using a plate reader.

-

The permeability is inversely proportional to the barrier function. A decrease in tracer passage in the this compound-treated group compared to the FXIa-only group indicates inhibition of FXIa-induced permeability.

Protocol 3: Assessment of this compound Stability in Cell Culture Media

This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using HPLC-MS.

Figure 3. Workflow for assessing compound stability in cell culture media.

Materials:

-

This compound stock solution

-

Cell culture medium (with and without serum)

-

Sterile microcentrifuge tubes or a multi-well plate

-

Incubator (37°C, 5% CO₂)

-

Acetonitrile (HPLC grade) with an internal standard

-

HPLC-MS system

Procedure:

-

Prepare the working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to the final concentration used in your experiments (e.g., 10 µM).[7]

-

Dispense aliquots of the spiked medium into sterile tubes or wells.

-

Immediately collect an aliquot for the time zero (T=0) measurement.[14]

-

Incubate the remaining samples at 37°C in a humidified incubator.

-

At designated time points (e.g., 2, 8, 24, 48 hours), collect aliquots.

-

Process all samples by adding 2-3 volumes of cold acetonitrile containing a suitable internal standard to precipitate proteins and extract the compound.[7]

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to HPLC vials for analysis.

-

Analyze the concentration of this compound in each sample using a validated HPLC-MS method.

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Conclusion

This compound is a valuable tool for investigating the cellular roles of FXIa. By carefully considering its physicochemical properties and implementing robust experimental protocols, researchers can effectively utilize this inhibitor to explore the involvement of FXIa in processes such as endothelial barrier function and inflammation. The protocols provided here serve as a comprehensive guide for the successful application of this compound in a cell culture setting.

References

- 1. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coagulation factor XI regulates endothelial cell permeability and barrier function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of coagulation FXI promotes endothelial inflammation and amplifies platelet activation in a nonhuman primate model of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. benchchem.com [benchchem.com]

- 8. Effect of factor XI inhibition on tumor cell-induced coagulation activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellbiologics.net [cellbiologics.net]

- 13. ahajournals.org [ahajournals.org]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for BMS-654457 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available preclinical data on BMS-654457, a potent, reversible, and direct inhibitor of Factor XIa (FXIa). The information is intended to guide researchers in designing in vivo studies to evaluate the antithrombotic efficacy and safety profile of this compound.

Mechanism of Action

This compound is a small molecule that competitively inhibits the active site of Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. By blocking FXIa, this compound prevents the downstream amplification of thrombin generation, a critical step in the formation of a stable thrombus. This targeted approach is hypothesized to reduce the risk of thrombosis with a potentially lower impact on hemostasis compared to broader-spectrum anticoagulants.

Signaling Pathway of Factor XIa in Coagulation

Caption: Factor XIa signaling pathway and the inhibitory action of this compound.

In Vivo Dosage Information

Intravenous Dosage in Rabbits

The following table summarizes the intravenous dosages of this compound used in an electrolytic-induced carotid arterial thrombosis model in rabbits[1].

| Animal Model | Administration Route | Bolus Dose (mg/kg) | Infusion Rate (mg/kg/h) | Key Findings | Reference |

| Rabbit (Electrolytic-induced carotid arterial thrombosis) | Intravenous | 0.37 | 0.27 | Produced almost 90% preservation of integrated carotid blood flow. Increased bleeding time by 1.2-fold. | [1] |

| Rabbit (Electrolytic-induced carotid arterial thrombosis) | Intravenous | 1.1 | 0.8 | Increased bleeding time by 1.33-fold. | [1] |

Experimental Protocols

The following protocols are based on the published study utilizing this compound in a rabbit model of thrombosis[1].

Electrolytic-Induced Carotid Arterial Thrombosis Model in Rabbits

This model is used to evaluate the antithrombotic efficacy of a test compound by inducing thrombus formation in the carotid artery through electrical injury.

Materials:

-

This compound

-

Vehicle (specific vehicle for this compound not detailed in the reference, researchers should determine an appropriate vehicle based on the compound's solubility and stability)

-

Anesthetic agents (e.g., ketamine, xylazine)

-

Electromagnetic flow probe

-

Bipolar electrode

-

Constant current source

-

Surgical instruments

Workflow:

Caption: Experimental workflow for the rabbit thrombosis model.

Procedure:

-

Anesthesia: Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., ketamine and xylazine)[1].

-

Surgical Preparation: Surgically expose the carotid artery.

-

Blood Flow Measurement: Place an electromagnetic flow probe around the carotid artery to monitor blood flow continuously.

-

Compound Administration: Administer this compound or vehicle intravenously as a bolus injection followed by a constant infusion[1].

-

Thrombosis Induction: Induce thrombosis by applying a constant electrical current to the arterial wall using a bipolar electrode.

-

Efficacy Endpoint: Monitor and record the integrated carotid blood flow for 90 minutes as a measure of antithrombotic efficacy[1].

-

Safety Endpoint (Bleeding Time): In a separate cohort of animals, perform a cuticle transection to measure bleeding time following compound administration[1].

Data Presentation

The following table summarizes the key in vitro potency data for this compound.

| Species | Assay | Potency |

| Human | Activated Partial Thromboplastin Time (aPTT) | Equipotent to rabbit |

| Rabbit | Activated Partial Thromboplastin Time (aPTT) | Equipotent to human |

| Rat | Activated Partial Thromboplastin Time (aPTT) | Less potent than human and rabbit |

| Dog | Activated Partial Thromboplastin Time (aPTT) | Less potent than human and rabbit |

Important Considerations

-

Species-Specific Potency: As this compound exhibits different potency across species, it is crucial to establish dose-response relationships in the chosen animal model. The lower potency in rats and dogs suggests that higher doses may be required to achieve therapeutic efficacy in these species compared to rabbits[1].

-

Route of Administration: The available data is for intravenous administration. If other routes, such as oral administration, are being considered, extensive pharmacokinetic and pharmacodynamic studies will be necessary to determine bioavailability and appropriate dosing regimens.

-

Vehicle Formulation: A suitable vehicle for this compound should be identified to ensure solubility, stability, and compatibility for in vivo administration.

-

Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature review and consultation with experts in the field. Researchers should independently verify all information and protocols before commencing any experiments.

References

Application Notes and Protocols: BMS-654457

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-654457 is a potent, reversible, and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] By targeting FXIa, this compound offers a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[2] These application notes provide detailed information on the solubility, preparation, and handling of this compound for both in vitro and in vivo research applications.

Mechanism of Action

This compound functions as a direct inhibitor of Factor XIa. FXIa is a serine protease that plays a crucial role in the amplification of thrombin generation following the initial activation of the coagulation cascade. By binding to the active site of FXIa, this compound prevents the activation of its downstream substrate, Factor IX, thereby attenuating the propagation of the coagulation cascade and subsequent fibrin clot formation.

Signaling Pathway

The following diagram illustrates the role of Factor XIa in the blood coagulation cascade and the point of inhibition by this compound.

Data Presentation: Solubility and Storage

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively available in public literature. It is recommended to empirically determine the solubility for your specific experimental needs. The following table summarizes the available information on solubility and recommended storage conditions.

| Solvent/Condition | Solubility | Storage Temperature (Powder) | Storage Temperature (In Solvent) |

| DMSO | Soluble (Specific concentration not reported) | -20°C for up to 3 years[1] | -80°C for up to 1 year[1] |

| Ethanol | Information not available | ||

| Water/Aqueous Buffers | Low to negligible | ||

| N,N-dimethylacetamide | Soluble for in vivo formulation[3] |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

For most in vitro applications, such as enzyme kinetics or cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Protocol:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but avoid excessive heat.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term stability.[1]

Note: When preparing working solutions, it is crucial to maintain a low final concentration of DMSO (typically <0.5%) in the assay medium to avoid solvent-induced artifacts.

Preparation of Formulations for In Vivo Studies

The following protocols are based on formulations reported in preclinical studies. The choice of vehicle may depend on the animal model, route of administration, and desired dosing regimen.

Protocol 1: N,N-dimethylacetamide and Dextrose Formulation (Intravenous Administration)

This formulation has been used for intravenous administration in rabbit models.[3]

Materials:

-

This compound powder

-

N,N-dimethylacetamide (DMA)

-

5% Dextrose solution

-

Sterile vials and syringes

-

Vortex mixer

Protocol:

-

Prepare a vehicle solution consisting of 10% N,N-dimethylacetamide and 90% of 5% dextrose solution.

-

Weigh the required amount of this compound.

-

Dissolve the this compound powder in the vehicle solution to achieve the final desired concentration for dosing.

-

Vortex the solution until the compound is completely dissolved.

-

The solution should be prepared fresh before administration.

Protocol 2: Co-Solvent Formulation (General Purpose)

This formulation can be adapted for various animal models and administration routes. An example formulation is provided below.

Materials:

-

This compound powder

-

DMSO

-

PEG300 or PEG400

-

Tween 80

-

Saline or Phosphate-Buffered Saline (PBS)

-

Sterile tubes and syringes

-

Vortex mixer

Protocol:

-

Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 40 mg/mL).

-

In a separate sterile tube, combine the co-solvents. For example, for a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline:

-

Add the required volume of the this compound DMSO stock solution.

-

Add the calculated volume of PEG300 and mix well.

-

Add the calculated volume of Tween 80 and mix well.

-

Finally, add the saline or PBS to the final volume and mix thoroughly until a clear solution is obtained.

-

-

This formulation should be prepared fresh for each experiment.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for preparing this compound solutions and the logical relationship of its inhibitory action.

References

Application Notes and Protocols: BMS-654457 in Thrombosis Research

Disclaimer: Initial searches for the applications of BMS-654457 in cancer research did not yield relevant results. The available scientific literature primarily focuses on the role of this compound as a Factor XIa (FXIa) inhibitor for antithrombotic therapy. Therefore, the following application notes and protocols are centered on its established mechanism of action in the context of thrombosis and hemostasis.

Application Notes

1. Introduction

This compound is a potent, reversible, and competitive small-molecule inhibitor of Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][2] Its investigation has been primarily focused on the development of novel antithrombotic therapies with a potentially improved safety profile compared to traditional anticoagulants.[1] By selectively targeting FXIa, this compound aims to reduce the risk of thrombosis with a diminished impact on physiological hemostasis, thereby offering a wider therapeutic window.[1][2]

2. Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby preventing the activation of its downstream substrate, Factor IX.[1][3] This inhibition attenuates the amplification of the coagulation cascade, leading to reduced thrombin generation and fibrin clot formation.[3][4] Unlike many conventional anticoagulants, this compound does not affect prothrombin time (PT) but prolongs the activated partial thromboplastin time (aPTT), reflecting its specific action on the intrinsic pathway.[1]

3. Key Research Applications

-

Preclinical Models of Thrombosis: this compound is a valuable tool for studying the role of the intrinsic coagulation pathway in various animal models of arterial and venous thrombosis.[1][5]

-

Structure-Activity Relationship (SAR) Studies: As a well-characterized FXIa inhibitor, it can serve as a reference compound in the discovery and development of new antithrombotic agents.

-

Investigation of Hemostasis and Bleeding: this compound can be utilized to explore the differential contributions of the intrinsic and extrinsic coagulation pathways to hemostasis and to assess the bleeding risk associated with selective FXIa inhibition.[1]

Data Presentation

Table 1: In Vitro and In Vivo Pharmacological Profile of this compound

| Parameter | Species/System | Value/Effect | Reference |

| Mechanism of Action | In vitro kinetic studies | Reversible and competitive inhibitor of FXIa | [1] |

| Plasma aPTT Prolongation | Human and rabbit plasma | Equipotent | [1] |

| Rat and dog plasma | Less potent | [1] | |

| Prothrombin Time (PT) | In vitro | No change | [1] |

| Platelet Aggregation | In vitro (human platelets) | No alteration in response to ADP, arachidonic acid, and collagen | [1][2] |

| Antithrombotic Efficacy (iCBF) | Rabbit arterial thrombosis model | 87 ± 10% preservation of blood flow at 0.37 mg/kg + 0.27 mg/kg/h | [1] |

| Bleeding Time (BT) Increase | Rabbit cuticle bleeding model | 1.2 ± 0.04-fold at 0.37 mg/kg + 0.27 mg/kg/h | [1] |

| 1.33 ± 0.08-fold at 1.1 mg/kg + 0.8 mg/kg/h | [1] |

iCBF: integrated carotid blood flow

Experimental Protocols

Protocol 1: In Vivo Rabbit Model of Electrolytic-Induced Carotid Arterial Thrombosis

This protocol is adapted from studies evaluating the antithrombotic efficacy of this compound.[1]

Objective: To assess the in vivo antithrombotic effect of this compound in a rabbit model of arterial thrombosis.

Materials:

-

New Zealand White rabbits

-

This compound

-

Vehicle control solution

-

Anesthetic agents (e.g., ketamine, xylazine)

-

Surgical instruments

-

Doppler flow probe and flowmeter

-

Constant current stimulator with a fine wire electrode

-

Intravenous infusion pump

Procedure:

-

Animal Preparation: Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment. Surgically isolate a segment of the carotid artery.

-

Instrumentation: Place a Doppler flow probe around the exposed carotid artery to monitor blood flow continuously.

-

Drug Administration: Administer a bolus intravenous (IV) dose of this compound or vehicle, followed by a constant IV infusion for the duration of the experiment.

-

Thrombus Induction: Introduce a fine wire electrode into the lumen of the isolated arterial segment and apply a constant electrical current to induce endothelial injury and initiate thrombus formation.

-

Monitoring and Data Collection: Record carotid blood flow for 90 minutes following the initiation of the electrolytic injury.

-

Endpoint Measurement: The primary endpoint is the preservation of integrated carotid blood flow (iCBF) over the 90-minute period, calculated as a percentage of the baseline blood flow before thrombus induction.

-

Bleeding Time Assessment (Optional): In a separate cohort of animals, perform a cuticle bleeding time assay before and after drug administration to assess the hemostatic impact.

Mandatory Visualizations

Caption: The coagulation cascade, highlighting the inhibitory action of this compound on Factor XIa.

Caption: Experimental workflow for the rabbit model of electrolytic-induced carotid arterial thrombosis.

References

- 1. In vitro, antithrombotic and bleeding time studies of this compound, a small-molecule, reversible and direct inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Contribution of in vivo models of thrombosis to the discovery and development of novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: BMS-654457 and the Study of Akt Signaling

Initial Assessment: Based on a comprehensive review of available scientific literature, the compound BMS-654457 is consistently identified as a potent and selective small-molecule inhibitor of Factor XIa (FXIa) , a key enzyme in the blood coagulation cascade.[1][2][3][4] Current research indicates its role as an antithrombotic agent.[1][2][3] There is no scientific evidence in the reviewed literature to suggest that this compound is an inhibitor of Akt (Protein Kinase B) or has any direct application in the study of Akt signaling pathways.

Therefore, the creation of detailed application notes and protocols for studying Akt signaling using this compound is not scientifically feasible. The following information is provided to address the user's interest in studying Akt signaling and outlines the general principles, tools, and protocols used in this area of research, without referencing this compound.

General Principles for Studying Akt Signaling with a Validated Inhibitor

For researchers interested in the pharmacological modulation of the Akt signaling pathway, a variety of well-characterized inhibitors are available. These are broadly categorized based on their mechanism of action.

Overview of Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many human cancers.[6][7]

The general activation sequence is as follows:

-

Upstream Activation: Growth factors or other stimuli activate receptor tyrosine kinases (RTKs).

-

PI3K Activation: Activated RTKs recruit and activate Phosphoinositide 3-kinase (PI3K).

-

PIP3 Formation: PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt to the plasma membrane via its Pleckstrin Homology (PH) domain.[7]

-